molecular formula C13H24Cl2O2 B14414301 Chloromethyl 5-chlorododecanoate CAS No. 80419-01-8

Chloromethyl 5-chlorododecanoate

Cat. No.: B14414301
CAS No.: 80419-01-8
M. Wt: 283.2 g/mol
InChI Key: NHSXKNLOSXLLRZ-UHFFFAOYSA-N
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Description

Chloromethyl 5-chlorododecanoate (C₁₃H₂₂Cl₂O₂) is a chlorinated ester featuring a chloromethyl group (-CH₂Cl) esterified to a 5-chlorododecanoic acid backbone. This compound is structurally characterized by two chlorine substituents: one on the methyl group adjacent to the ester oxygen and another on the fifth carbon of the dodecanoate chain. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution or elimination reactions compared to non-halogenated esters.

Properties

CAS No.

80419-01-8

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

chloromethyl 5-chlorododecanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-8-12(15)9-7-10-13(16)17-11-14/h12H,2-11H2,1H3

InChI Key

NHSXKNLOSXLLRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 5-chlorododecanoate can be synthesized through the esterification of 5-chlorododecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 5-chlorododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually performed under reflux conditions to ensure complete hydrolysis.

Major Products Formed

Scientific Research Applications

Chloromethyl 5-chlorododecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating ester hydrolysis mechanisms.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.

    Industry: This compound is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of chloromethyl 5-chlorododecanoate primarily involves its reactivity as an ester. In biological systems, esterases can catalyze the hydrolysis of the ester bond, releasing 5-chlorododecanoic acid and chloromethyl alcohol. These products can then participate in further biochemical pathways. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme studies or drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Chloromethyl 5-chlorododecanoate with structurally or functionally related compounds, drawing on available data from the provided evidence:

Structural and Functional Analogues

Property This compound Chloromethyl Chlorosulfate Chloroethyl Acetate Methyl Pentadecanoate
Molecular Formula C₁₃H₂₂Cl₂O₂ CH₂ClO₃S C₄H₇ClO₂ C₁₆H₃₂O₂
Chlorine Substituents 2 (methyl and C5 positions) 1 (methyl) + sulfonate group 1 (ethyl) None
Primary Uses Hypothesized: Organic synthesis Intermediate under controlled conditions Limited data; likely solvent or synthesis intermediate Non-reactive applications (e.g., lubricants, fragrances)
Reactivity High (due to Cl substituents) Extremely high (reactive sulfonate) Moderate Low
Toxicity Considerations Likely irritant; no carcinogenicity data Classified as hazardous intermediate Limited toxicity data Generally low toxicity

Key Differences

  • Chloromethyl Chlorosulfate : Unlike this compound, this compound incorporates a sulfonate group (-SO₃), increasing its reactivity and hazard profile. It is strictly regulated for use as an intermediate under controlled conditions.
  • Chloroethyl Acetate : A shorter-chain chlorinated ester with a single chlorine on the ethyl group.
  • Methyl Pentadecanoate : A non-chlorinated ester used in benign applications. The absence of chlorine reduces its chemical reactivity, making it unsuitable for reactions requiring halogenated intermediates.

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